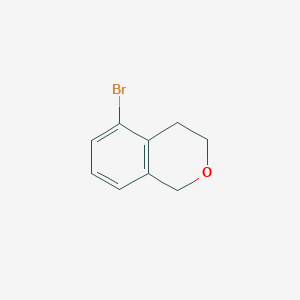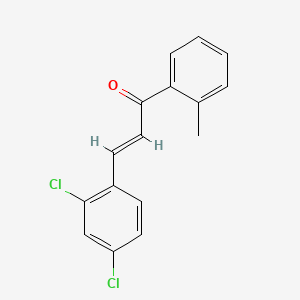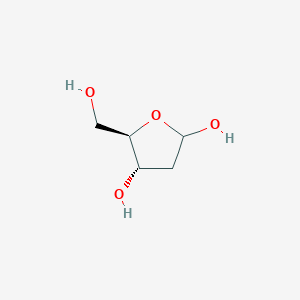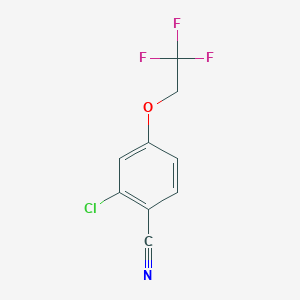
Erlotinib iMpurity
Übersicht
Beschreibung
Erlotinib impurities are process-related impurities that can be found in bulk drugs . These impurities can be separated and determined using a reverse-phase high-performance liquid chromatographic (HPLC) method . The recoveries of erlotinib and process-related impurities were found to be in the range of 92.86 – 106.23% .
Synthesis Analysis
Erlotinib was synthesized from 6,7-bis-(2-methoxyethoxy)quinazolin-4-(3H)-one, which was prepared from commercially available 3,4-dihydroxy benzaldehyde . The compound was then reacted with thionyl chloride at reflux temperature to obtain 4-chloro-6,7-bis-(2-methoxyethoxy)quinazoline . This, upon treatment with 3-ethynylaniline in DMF, yielded erlotinib·HCl .Chemical Reactions Analysis
The raw material and intermediates formed during the synthesis may be present in bulk drug as an impurity . According to the USFDA, such impurities present at the levels of greater than 0.1% must be identified and quantified using validated analytical procedures .Wissenschaftliche Forschungsanwendungen
Analytical Method Development for Impurity Detection
- HPLC Methods for Impurity Analysis : Chandrashekara Karunakara and colleagues developed a reverse-phase high-performance liquid chromatographic (HPLC) method to simultaneously separate and determine erlotinib and its process-related impurities in bulk drugs. This method, utilizing a specific type of column and detection at 254 nm, showed recoveries ranging from 92.86-106.23% for erlotinib and its impurities, demonstrating specificity, precision, and reliability for the analysis of unreacted raw materials and intermediates in bulk drugs (Karunakara et al., 2012).
Impurity Synthesis and Structural Elucidation
- Synthesis and Characterization of Impurities : María Guadalupe Morales-Vilchis and colleagues focused on the synthesis and unequivocal identification of two impurities of erlotinib as structural isomers. The structural characterization of these isomers was confirmed by NMR and X-ray diffraction studies, highlighting the importance of understanding the structure of impurities in the synthesis and production of erlotinib (Morales-Vilchis et al., 2019).
Impurity Quantification and Method Validation
- LC-MS/MS Approach for Genotoxic Impurities : N. Subbaiah and G. Reddy developed a novel LC-MS/MS method for the trace analysis of potential genotoxic impurities, specifically ERL ethyl ester and ERL nitro compound, in Erlotinib Hydrochloride with a short run time. This method showed sensitivity and specificity for low-level quantification of these impurities, essential for ensuring the safety of the drug substance (Subbaiah & Reddy, 2017).
Wirkmechanismus
Target of Action
Erlotinib impurity, also known as 6,7-bis(2-chloroethoxy) erlotinib, primarily targets the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the ErbB family of cell membrane receptors that are crucial mediators of cell growth, differentiation, and survival .
Mode of Action
This compound acts as a tyrosine kinase inhibitor . It binds to the EGFR tyrosine kinase in a reversible fashion at the adenosine triphosphate (ATP) binding site of the receptor . This binding inhibits the intracellular phosphorylation of tyrosine kinase associated with EGFR .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the EGFR signaling pathway . By inhibiting EGFR, this compound prevents further downstream signaling, leading to cell death . Experimental evidence suggests functional crosstalk between the EGFR and vascular endothelial growth factor (VEGF) pathways .
Pharmacokinetics
Erlotinib is primarily metabolized by the CYP1A1, CYP1A2, and CYP3A4 isoforms of cytochrome P450 (CYP) . .
Result of Action
The inhibition of EGFR by this compound leads to the prevention of tumor cell signal transduction, thereby inhibiting the growth of tumor cells and inducing their apoptosis . This results in the death of cancer cells, particularly in the context of non-small cell lung cancer, pancreatic cancer, and several other types of cancer .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that induce or inhibit CYP enzymes could potentially affect the metabolism and efficacy of this compound . .
Safety and Hazards
Erlotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
6,7-bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2N3O2/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20/h1,3-5,10-13H,6-9H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZQXOBOVGSGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
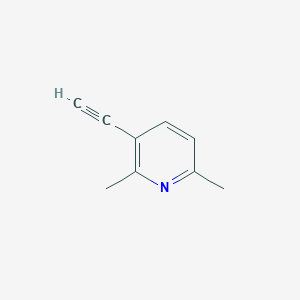
![Tert-butyl 2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3111487.png)
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
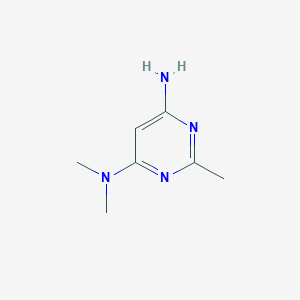

![2-(4-Fluorophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B3111510.png)

